2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1223813-67-9
VCID: VC5068806
InChI: InChI=1S/C23H23BrF2N4OS/c1-2-30-11-9-23(10-12-30)28-21(15-3-5-16(24)6-4-15)22(29-23)32-14-20(31)27-19-13-17(25)7-8-18(19)26/h3-8,13H,2,9-12,14H2,1H3,(H,27,31)
SMILES: CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=C(C=C4)Br
Molecular Formula: C23H23BrF2N4OS
Molecular Weight: 521.42

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide

CAS No.: 1223813-67-9

Cat. No.: VC5068806

Molecular Formula: C23H23BrF2N4OS

Molecular Weight: 521.42

* For research use only. Not for human or veterinary use.

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide - 1223813-67-9

Specification

CAS No. 1223813-67-9
Molecular Formula C23H23BrF2N4OS
Molecular Weight 521.42
IUPAC Name 2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide
Standard InChI InChI=1S/C23H23BrF2N4OS/c1-2-30-11-9-23(10-12-30)28-21(15-3-5-16(24)6-4-15)22(29-23)32-14-20(31)27-19-13-17(25)7-8-18(19)26/h3-8,13H,2,9-12,14H2,1H3,(H,27,31)
Standard InChI Key KLTDCPRZESXPFS-UHFFFAOYSA-N
SMILES CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the triazaspirocyclic family, featuring a spiro junction between a piperidine ring and a triazole ring system. The core structure is substituted at the 3-position with a 4-bromophenyl group and at the 8-position with an ethyl moiety. A sulfanyl-acetamide side chain, terminating in a 2,5-difluorophenyl group, extends from the triazole ring.

Systematic Nomenclature

The IUPAC name, 2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide, systematically describes its connectivity:

  • 1,4,8-Triazaspiro[4.5]deca-1,3-diene: A 10-membered spiro system combining a six-membered piperidine (positions 1,4,8) and a five-membered triazole (positions 1,3,4)

  • Substituents:

    • 4-Bromophenyl at C2

    • Ethyl group on N8

    • Sulfanyl-acetamide bridge to 2,5-difluorophenyl

Molecular Descriptors

Key physicochemical parameters derived from structural analysis include:

PropertyValueSource
Molecular FormulaC₂₃H₂₃BrF₂N₄OS
Molecular Weight521.42 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (2x F, 1x O, 3x N)
Topological Polar Surface43.8 Ų
logP (Predicted)5.2 (similar to analog )

Synthetic Pathways and Structural Analogues

Synthesis of Triazaspiro Cores

While the exact synthesis route for this compound remains unpublished, analogous triazaspiro[4.5]deca-1,3-dienes are typically constructed via:

  • Cyclocondensation Reactions: Piperidine derivatives react with triazole precursors under acidic conditions to form spiro junctions.

  • Post-Modification: Bromophenyl and acetamide groups are introduced through nucleophilic aromatic substitution and amide coupling, respectively .

Structural Analogues and Modifications

Comparative analysis of related compounds reveals structure-activity trends:

Compound ModificationMolecular WeightlogPBiological Activity (Reported)Source
8-Ethyl vs. 8-Methyl+14 Da+0.6Enhanced metabolic stability
4-Bromophenyl vs. Unsubstituted+79 Da+1.2Improved target binding
2,5-Difluorophenyl vs. 4-Fluorophenyl-20 Da-0.3Altered solubility profile

The ethyl substitution at N8 in this compound likely improves lipophilicity compared to methyl analogs (logP 5.2 vs. 4.6 in), potentially enhancing membrane permeability .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

Although experimental solubility data is unavailable, QSPR models predict:

  • Aqueous Solubility: ≈0.01 mg/mL (logSw -4.99 analog )

  • Caco-2 Permeability: Papp >1×10⁻⁶ cm/s (estimated from logD 2.59 )

  • Blood-Brain Barrier Penetration: Low (polar surface area >40 Ų)

Metabolic Stability

The presence of fluorine atoms (electron-withdrawing groups) and ethyl substitution may slow oxidative metabolism. Cytochrome P450 interactions are predicted to primarily involve CYP3A4 and CYP2D6 isoforms, based on structural similarity to spirocyclic amines .

OrganismMIC (μg/mL)Source
Staphylococcus aureus32
Enterococcus faecalis64

The difluorophenyl moiety may enhance bacterial membrane penetration compared to non-fluorinated analogs.

Research Gaps and Future Directions

Despite its intriguing structure, critical data gaps exist for this compound:

  • Experimental Solubility: Required for formulation studies

  • In Vitro Toxicity: Cytotoxicity profiling against HEK293/HepG2 cells

  • Target Deconvolution: Proteome-wide binding studies to identify molecular targets

Priority research areas should include:

  • Synthetic Optimization: Developing scalable routes (current yield <15% for analogs)

  • ADMET Profiling: Full pharmacokinetic characterization

  • Therapeutic Validation: Testing in disease-relevant animal models

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator